4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is substituted at position 4 with a 4-fluoro-3-methylbenzenesulfonyl group and at position 8 with a furan-2-carbonyl moiety. The spirocyclic framework confers conformational rigidity, which is advantageous in medicinal chemistry for optimizing target binding and metabolic stability .
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-14-13-15(4-5-16(14)20)28(24,25)22-10-12-27-19(22)6-8-21(9-7-19)18(23)17-3-2-11-26-17/h2-5,11,13H,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMSXOMLPYKSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by its unique spirocyclic structure and the presence of multiple functional groups, including sulfonyl and carbonyl moieties. This structural complexity positions it as a candidate for various biological applications, particularly in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 474.6 g/mol . It features a sulfonyl group, which enhances its biological activity, and an oxa bridge that contributes to its chemical reactivity. The presence of the fluorinated aromatic group may improve its pharmacological profile by enhancing interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of lysosomal phospholipase A2 , an enzyme implicated in phospholipidosis and associated with drug-induced toxicity. This inhibition could lead to potential therapeutic effects in conditions where phospholipidosis plays a role.
Biological Activity Data
| Biological Target | Activity | Potential Applications |
|---|---|---|
| Lysosomal Phospholipase A2 | Inhibition | Treatment of drug-induced toxicity |
| Anti-inflammatory pathways | Modulation | Potential therapeutic applications in inflammatory diseases |
| Cancer cell lines | Cytotoxic effects | Development of anticancer agents |
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the sulfonyl intermediate: This is achieved through the sulfonylation of 4-fluoro-3-methylphenyl with a suitable sulfonyl chloride.
- Coupling with furan-2-carbonyl: The resulting sulfonyl intermediate is then coupled with furan-2-carbonyl under controlled conditions to form the final spirocyclic product.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
-
Anti-inflammatory Research:
- A study demonstrated that derivatives similar to this compound exhibited significant inhibition of inflammatory markers in vitro, suggesting potential use in treating chronic inflammatory diseases.
-
Anticancer Activity:
- Research involving cancer cell lines has shown that compounds with similar structural motifs can induce apoptosis, indicating that this compound may also possess anticancer properties.
-
Pharmacological Profiling:
- Pharmacokinetic studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the therapeutic potential and safety of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1-oxa-4,8-diazaspiro[4.5]decane derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent variations, physicochemical properties, and reported applications.
Substituent Variations and Molecular Properties
Key Observations
Substituent Impact on Lipophilicity: The bromophenyl analog (G499-0278) exhibits higher molecular weight and lipophilicity (logD = 3.412) compared to the furan-2-carbonyl derivative, likely due to bromine’s hydrophobic character .
Heteroaromatic vs. Aromatic Substituents: The furan-2-carbonyl group introduces a heteroaromatic ring, which may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-fluorobenzoyl).
Biological Relevance :
- G499-0278 is highlighted for inclusion in antiviral and protein-protein interaction (PPI) inhibitor libraries, suggesting that the 4-fluoro-3-methylbenzenesulfonyl scaffold has broad applicability in drug discovery .
- The 4-methoxyphenylsulfonyl analog () demonstrates how electron-donating groups (e.g., methoxy) can modulate sulfonyl group reactivity and polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
